molecular formula C8H12N2 B3041800 2-(1-Methylpiperidin-4-ylidene)acetonitrile CAS No. 37123-91-4

2-(1-Methylpiperidin-4-ylidene)acetonitrile

Cat. No.: B3041800
CAS No.: 37123-91-4
M. Wt: 136.19 g/mol
InChI Key: OSFHBAOQNCPDEF-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-ylidene)acetonitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.2 g/mol . It is known for its unique structure, which includes a piperidine ring with a methyl group at the nitrogen atom and a nitrile group attached to the acetonitrile moiety.

Preparation Methods

The synthesis of 2-(1-Methylpiperidin-4-ylidene)acetonitrile typically involves the reaction of 1-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of 1-methylpiperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(1-Methylpiperidin-4-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming various substituted derivatives.

Common reagents and conditions used in these reactions include aprotic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

2-(1-Methylpiperidin-4-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(1-Methylpiperidin-4-ylidene)acetonitrile can be compared with other similar compounds, such as:

    2-(1-Ethylpiperidin-4-ylidene)acetonitrile: Similar structure but with an ethyl group instead of a methyl group.

    2-(1-Propylpiperidin-4-ylidene)acetonitrile: Similar structure but with a propyl group instead of a methyl group.

    2-(1-Butylpiperidin-4-ylidene)acetonitrile: Similar structure but with a butyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-3-8(2-5-9)4-7-10/h2H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFHBAOQNCPDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC#N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.36 g of K2CO3 and 8.89 ml of diethyl (cyanomethyl)phosphonate are placed in 12 ml of THF in a round-bottomed flask equipped with a magnetic stirrer, and under a stream of nitrogen, and the mixture is left to react for 15 minutes at room temperature and then refluxed for 20 minutes. The resulting mixture is allowed to cool and 6.5 ml of 1-methyl-4-piperidone are added dropwise. This mixture is refluxed for 16 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic phase is dried over Na2SO4, filtered and evaporated under vacuum. 6.8 g of oil are obtained.
Name
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
8.89 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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